4-(benzyloxy)-1H-1,3-benzodiazole
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Overview
Description
4-(Benzyloxy)-1H-1,3-benzodiazole is a heterocyclic organic compound that features a benzodiazole ring substituted with a benzyloxy group at the 4-position
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-(benzyloxy)-1H-1,3-benzodiazole typically involves the reaction of 4-hydroxybenzaldehyde with o-phenylenediamine in the presence of a suitable catalyst. The reaction proceeds through the formation of a Schiff base intermediate, which is then cyclized to form the benzodiazole ring. The benzyloxy group is introduced via a nucleophilic substitution reaction using benzyl chloride under basic conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity, such as controlling temperature, pressure, and reaction time. Additionally, purification steps like recrystallization or chromatography are employed to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions: 4-(Benzyloxy)-1H-1,3-benzodiazole undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, introducing various substituents.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like bromine (Br2) or nitric acid (HNO3) are used for halogenation and nitration reactions, respectively.
Major Products:
Oxidation: Benzyloxybenzaldehyde or benzyloxybenzoic acid.
Reduction: Amino derivatives.
Substitution: Halogenated or nitrated benzodiazole derivatives.
Scientific Research Applications
4-(Benzyloxy)-1H-1,3-benzodiazole has a wide range of applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential antimicrobial and antioxidant properties.
Medicine: Explored for its potential as a therapeutic agent in treating various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 4-(benzyloxy)-1H-1,3-benzodiazole involves its interaction with specific molecular targets and pathways. For instance, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
Benzimidazole: A structurally related compound with a wide range of biological activities, including antiviral and anticancer properties.
4-(Benzyloxy)benzaldehyde: Shares the benzyloxy group but differs in the core structure, leading to different reactivity and applications.
4-(Benzyloxy)phenol: Another related compound with applications in organic synthesis and material science.
Uniqueness: 4-(Benzyloxy)-1H-1,3-benzodiazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
4-phenylmethoxy-1H-benzimidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12N2O/c1-2-5-11(6-3-1)9-17-13-8-4-7-12-14(13)16-10-15-12/h1-8,10H,9H2,(H,15,16) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SMRNKUZWECPXHV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=CC3=C2N=CN3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.26 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
116345-20-1 |
Source
|
Record name | 4-(benzyloxy)-1H-1,3-benzodiazole | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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